

# A Comparative Guide to Bioanalytical Method Validation Following ICH M10 Guidelines

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## Compound of Interest

Compound Name: Deshydroxyethoxy Ticagrelor-d7

Cat. No.: B12414009

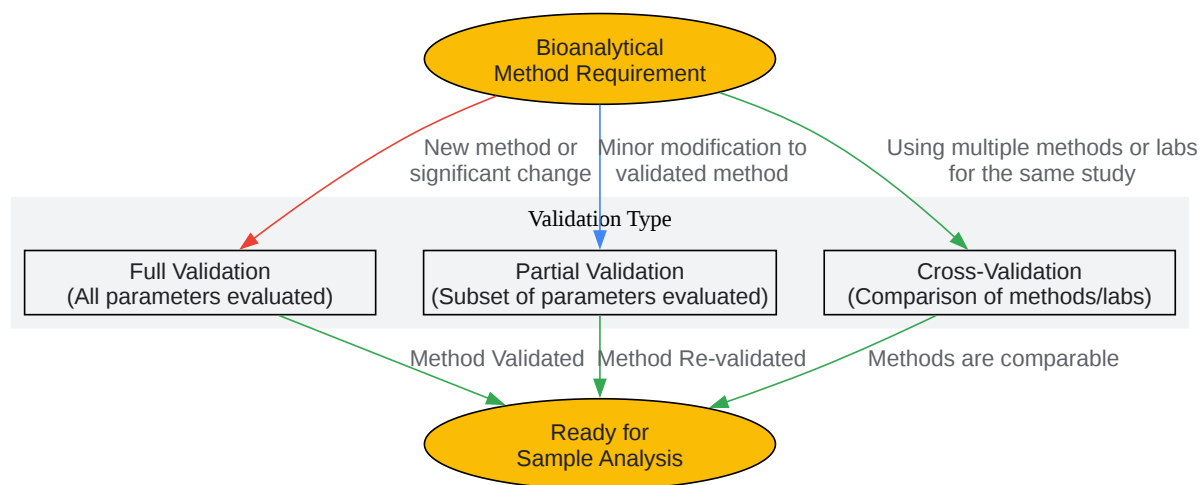
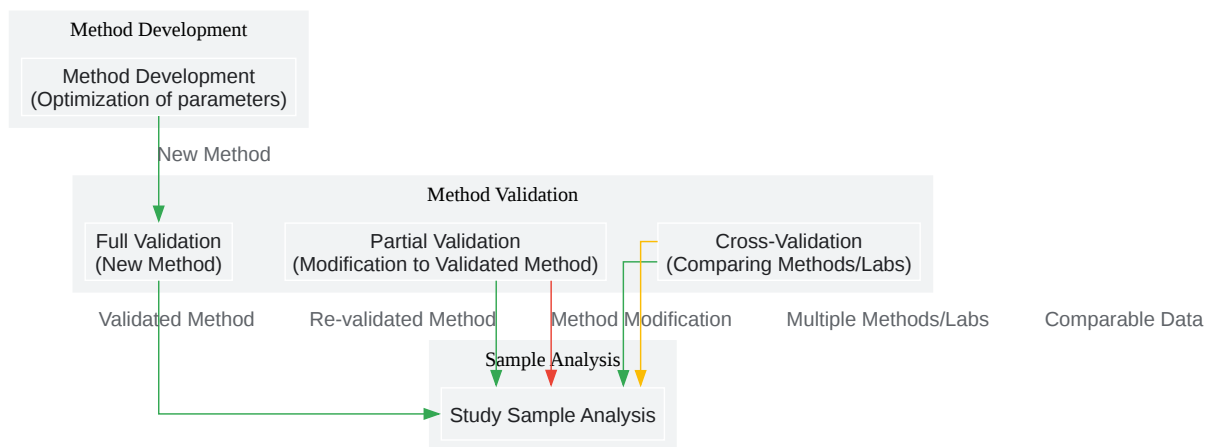
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This guide provides a comparative overview of the key validation parameters for bioanalytical methods as stipulated by the International Council for Harmonisation (ICH) M10 guideline.<sup>[1][2]</sup> It is intended for researchers, scientists, and drug development professionals to understand the requirements for validating methods used to measure drug concentrations in biological matrices.<sup>[1][2]</sup> The objective of bioanalytical method validation is to demonstrate that a method is suitable for its intended purpose.<sup>[1][2]</sup>

This document compares two hypothetical bioanalytical methods, Method A (a chromatographic assay) and Method B (a ligand-binding assay - LBA), to illustrate the application of the ICH M10 principles and acceptance criteria.

## Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines the typical workflow for validating a bioanalytical method according to ICH M10 guidelines, from method development to the analysis of study samples.



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## References

- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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